3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride

Ion channel pharmacology Chemical probe synthesis Ginsenoside structure-activity relationships

3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride (CAS 223593-84-8, molecular formula C₉H₁₃ClN₂O₂, MW 216.66 g/mol) is the hydrochloride salt of the hydrazide derivative of phloretic acid (3-(4-hydroxyphenyl)propionic acid). The free base (CAS 65330-63-4, MW 180.20 g/mol) is also commonly referred to as HPPH.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 223593-84-8
Cat. No. B12276949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride
CAS223593-84-8
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)NN)O.Cl
InChIInChI=1S/C9H12N2O2.ClH/c10-11-9(13)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,12H,3,6,10H2,(H,11,13);1H
InChIKeyZEDGMQWFLUMTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)propionic Acid Hydrazide Hydrochloride (CAS 223593-84-8): Technical Baseline for Procurement and Differentiation


3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride (CAS 223593-84-8, molecular formula C₉H₁₃ClN₂O₂, MW 216.66 g/mol) is the hydrochloride salt of the hydrazide derivative of phloretic acid (3-(4-hydroxyphenyl)propionic acid). The free base (CAS 65330-63-4, MW 180.20 g/mol) is also commonly referred to as HPPH . This compound belongs to the class of phenolic acid hydrazides, which are valued as synthetic intermediates for hydrazone formation and as scaffolds for bioactive molecule development. The hydrochloride salt form confers enhanced aqueous solubility relative to the free base, making it a practical choice for aqueous-phase reactions and biological assay preparation .

Why 3-(4-Hydroxyphenyl)propionic Acid Hydrazide Hydrochloride Cannot Be Casually Substituted: Critical Differentiation Dimensions


Although the free base hydrazide (CAS 65330-63-4) and the parent carboxylic acid (phloretic acid, CAS 501-97-3) share the same 4-hydroxyphenylpropionyl scaffold, functional group conversion and salt formulation generate distinct physicochemical, reactivity, and biological profiles that preclude simple interchange. The hydrazide terminus enables chemoselective hydrazone and Schiff-base conjugation that the carboxylic acid cannot support, while the hydrochloride salt form provides aqueous solubility advantages over the neutral free base for assay-compatible solution preparation . Furthermore, the propionic spacer length (n=2) distinguishes this compound from shorter-chain analogs such as 4-hydroxyphenylacetic acid hydrazide, with literature evidence showing that chain-length differences can produce measurable shifts in enzyme inhibition selectivity and potency [1].

3-(4-Hydroxyphenyl)propionic Acid Hydrazide Hydrochloride: Comparator-Based Quantitative Evidence for Selection


Glucose-HPPH Conjugate as a Negative Probe in Ion Channel Pharmacology: Comparator vs. Ginsenoside Rg3

In a Xenopus oocyte two-electrode voltage clamp study, the parent compound ginsenoside Rg3 inhibited Nav1.2 Na⁺ channel inward peak current (INa) with an IC₅₀ of 32.2 ± 4.5 μM. A glucose-HPPH conjugate—synthesized via the hydrazide linker chemistry accessible from this compound—was tested alongside. Neither this conjugate nor a straight-chain glucose derivative inhibited INa, demonstrating that the intact ginsenoside scaffold, not the appended 4-hydroxyphenylpropionyl moiety, is essential for channel blockade [1]. This provides a validated negative-control application for the compound in structure-activity relationship (SAR) studies where a non-active, structurally defined conjugate is required.

Ion channel pharmacology Chemical probe synthesis Ginsenoside structure-activity relationships

Hydrochloride Salt vs. Free Base: Solubility and Formulation Handling Advantage

The hydrochloride salt (CAS 223593-84-8) is described as soluble in water and organic solvents such as ethanol, with a melting point of 129–131 °C . In contrast, the free base hydrazide (CAS 65330-63-4) exhibits only slight aqueous solubility (calculated 2.5 g/L at 25 °C) and a substantially higher melting point of 223–225 °C, characteristic of strong intermolecular hydrogen bonding in the neutral crystal lattice . The lower melting point and ionic character of the hydrochloride salt directly translate to improved handling in aqueous biochemical assay buffers and polar reaction media, reducing the need for co-solvents such as DMSO that may introduce confounding effects in biological testing.

Aqueous solubility Salt formulation Assay-compatible preparation

Chain-Length-Dependent Amine Oxidase Inhibition: Phenylpropionic Hydrazides vs. Benzoic and Phenylacetic Hydrazides

A systematic study of aromatic hydrazides as bovine serum amine oxidase (BSAO) inhibitors demonstrated that chain length critically modulates both inhibitory potency and enzyme specificity. Phenylacetic hydrazides (n=1 methylene spacer) were the most effective inhibitors; phenylpropionic hydrazides (n=2 spacer)—the class to which the target compound belongs—showed somewhat reduced potency, while benzoic hydrazides (n=0) bound with high affinity but reacted at a significantly slower rate [1]. Critically, all aromatic hydrazides were 2–3 orders of magnitude less reactive toward pig kidney diamine oxidase and FAD-dependent monoamine oxidase from rat brain mitochondria, establishing that the BSAO selectivity is conferred by the concerted interaction of both the hydrazide warhead and the hydrophobic aryl spacer, with chain length as a tuning parameter [1].

Amine oxidase inhibition Copper amine oxidase Structure-selectivity relationship

Chemoselective Hydrazone Conjugation: Functional Differentiation from the Parent Carboxylic Acid

The hydrazide functional group enables chemoselective condensation with aldehydes and ketones to form hydrazones (azomethine linkage -NH-N=CH-), a reaction unavailable to the parent phloretic acid (CAS 501-97-3). A comprehensive study by Moussa et al. (2020) demonstrated that aromatic hydrazones derived from phenolic acid hydrazides exhibit DPPH radical scavenging activities spanning a >75-fold range (1.19–89.51% inhibition), with activities strongly dependent on the number and position of hydroxyl substituents on the aldehyde coupling partner [1]. Hydrazones containing 4–5 hydroxyl groups on the aldehyde-derived rings showed activities comparable to ascorbic acid (Vit. C) and Trolox positive controls, while compounds with a single hydroxyl group showed minimal activity [1]. This modularity—where the hydrazide serves as a constant scaffold and the aldehyde partner modulates activity—is a synthetic advantage not accessible from the carboxylic acid precursor.

Hydrazone synthesis Chemoselective conjugation Building block versatility

Histone Deacetylase (HDAC) Inhibitory Activity: Preferential Activity Against Squamous Carcinoma vs. Basal Cell Carcinoma

The free base hydrazide (HPPH, CAS 65330-63-4) has been reported to function as a histone deacetylase (HDAC) inhibitor with applications in skin cancer treatment. Notably, pharmacological evaluation indicated differential efficacy against distinct skin cancer subtypes: the compound was reported effective against squamous carcinoma and cutaneous lesions but was not effective against basal cell carcinoma . This subtype selectivity profile differentiates it from broad-spectrum HDAC inhibitors such as vorinostat (SAHA), which show activity across multiple carcinoma types. However, it must be noted that quantitative IC₅₀ values for HDAC isoform inhibition and direct comparator data against clinically used HDAC inhibitors (e.g., vorinostat, romidepsin) were not retrievable from publicly accessible primary sources, and the available information derives from vendor-compiled pharmacological summaries.

HDAC inhibition Skin cancer Squamous cell carcinoma

Highest-Confidence Application Scenarios for 3-(4-Hydroxyphenyl)propionic Acid Hydrazide Hydrochloride Based on Comparator Evidence


Chemical Probe Synthesis: Generating Defined Negative-Control Conjugates for Natural Product SAR Studies

The glucose-HPPH conjugate validation from Lee et al. (2005) establishes a direct application: researchers investigating the structure-activity relationships of glycosylated natural products can use this hydrazide building block to prepare conjugates that append the 4-hydroxyphenylpropionyl moiety to carbohydrate or other biomolecule scaffolds via hydrazone or amide linkages. Because the resulting conjugate was confirmed inactive against Nav1.2 channels (IC₅₀ > 100 μM, whereas parent ginsenoside Rg3 had IC₅₀ = 32.2 μM), it serves as a rigorous negative control that isolates the contribution of the natural product scaffold [1]. This application is directly supported by published experimental evidence and does not rely on vendor claims.

Modular Hydrazone Library Synthesis for Antioxidant and Enzyme Inhibitor Screening

The hydrazide terminus enables chemoselective condensation with diverse aromatic aldehydes to generate hydrazone libraries. As demonstrated by Moussa et al. (2020), the antioxidant activity of the resulting hydrazones spans a >75-fold range (DPPH: 1.19–89.51%) and is tunable by aldehyde selection, with polyhydroxylated aldehydes yielding compounds comparable to ascorbic acid and Trolox [2]. The same library showed tyrosinase and acetylcholinesterase inhibitory activities that correlated with hydroxyl group count on the aldehyde partner. This compound therefore serves as a constant scaffold for generating focused screening libraries where the aldehyde input is the sole variable, enabling systematic structure-activity relationship exploration.

Amine Oxidase Selectivity Studies Using the Phenylpropionic Spacer as a Tuning Parameter

For researchers studying copper amine oxidases, the phenylpropionic hydrazide scaffold occupies a deliberate intermediate position in the chain-length potency series: less potent than phenylacetic hydrazides (n=1) but more reactive than benzoic hydrazides (n=0), while maintaining ≥100-fold selectivity for bovine serum amine oxidase over pig kidney diamine oxidase and rat brain mitochondrial MAO [3]. This makes it suitable for experiments requiring moderate target engagement kinetics with high isoform selectivity, particularly in comparative enzymology studies where different chain-length variants are tested in parallel to map the hydrophobic binding pocket dimensions adjacent to the catalytic cofactor.

Aqueous-Phase Bioconjugation and Assay Preparation Requiring Pre-Dissolved Hydrazide

The hydrochloride salt form (CAS 223593-84-8, mp 129–131 °C) provides practical handling advantages over the free base (CAS 65330-63-4, mp 223–225 °C, slightly soluble) for workflows requiring direct dissolution in aqueous buffers . This is particularly relevant for bioconjugation reactions performed in phosphate-buffered saline or other aqueous media at near-physiological pH, where the free base would require pre-dissolution in organic co-solvents that may denature proteins or interfere with downstream biological assays. Procurement of the hydrochloride salt is therefore recommended for biochemistry and chemical biology laboratories where aqueous compatibility is a critical workflow requirement.

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